UK-371804 -

UK-371804

Catalog Number: EVT-254967
CAS Number:
Molecular Formula: C14H16ClN5O4S
Molecular Weight: 385.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UK 371804 is an inhibitor of urokinase-type plasminogen activator (uPA; Ki = 10 nM). It is 4,000- and 2,700-fold selective for uPA over tissue plasminogen activator (tPA) and plasmin, respectively. UK 371804 inhibits exogenous uPA in human chronic wound fluid (IC50 = 0.89 μM). Topical administration of UK 371804 inhibits exogenous uPA activity in a porcine excisional wound model.
UK-371804 is a potent urokinase-type plasminogen activator (uPA) inhibitor with a Ki of 10 nM. Displays 4000-fold selectivity vs tPA and 2700-fold vs plasmin.
Synthesis Analysis

The synthesis of UK-371804 involves several key steps that have been optimized to enhance its potency and selectivity for uPA. The compound belongs to the class of 1-(7-sulfonamidoisoquinolinyl)guanidines, which are characterized by their ability to form strong interactions with the target enzyme.

  1. Starting Materials: The synthesis typically begins with commercially available isoquinoline derivatives, which undergo sulfonation to introduce the sulfonamide group.
  2. Formation of Guanidine: The next step involves the reaction of the sulfonamide derivative with guanidine or its derivatives under acidic or basic conditions, facilitating the formation of the guanidine linkage.
  3. Purification: Following the synthesis, purification is achieved through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels, often exceeding 98% .

The specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Molecular Structure Analysis

UK-371804 has a complex molecular structure that contributes to its biological activity. Its molecular formula is C13_{13}H13_{13}ClN2_{2}O2_{2}S, with a molecular weight of approximately 300.77 g/mol.

  1. Core Structure: The core structure features an isoquinoline ring system substituted with a sulfonamide group. This arrangement is crucial for forming hydrogen bonds and hydrophobic interactions with the active site of uPA.
  2. Functional Groups: The presence of a chlorine atom at the 6-position enhances selectivity by participating in additional hydrogen bonding networks with residues in the enzyme's active site .
  3. Binding Interactions: Structural studies indicate that UK-371804 forms multiple hydrogen bonds and salt bridges with key amino acids in the active site of uPA, including Asp189 and Ser190, which are essential for its inhibitory activity .
Chemical Reactions Analysis

UK-371804 primarily acts through non-covalent interactions with uPA, inhibiting its enzymatic activity. The compound's mechanism involves:

  1. Enzyme Inhibition: It binds competitively to the active site of uPA, preventing substrate access and subsequent proteolytic activity.
  2. Binding Affinity: The inhibition constant (Ki_i) for UK-371804 is reported to be around 10 nM, indicating a high affinity for uPA compared to other serine proteases like tissue-type plasminogen activator (tPA) .
  3. Biochemical Assays: In vitro studies demonstrate that UK-371804 effectively inhibits uPA activity in human chronic wound fluid with an IC50_{50} value of approximately 890 nM .
Mechanism of Action

The mechanism by which UK-371804 exerts its inhibitory effects on uPA involves several key interactions:

  1. Binding Dynamics: Upon binding to uPA, UK-371804 occupies the enzyme's active site, where it forms specific interactions with critical residues such as Ser190 and Asp189.
  2. Hydrogen Bonding Network: The compound establishes a multi-centered hydrogen bond network that stabilizes its binding conformation within the active site .
  3. Impact on Proteolysis: By inhibiting uPA activity, UK-371804 reduces matrix degradation and tissue remodeling processes that are often associated with metastasis in cancer cells .
Physical and Chemical Properties Analysis

UK-371804 exhibits several notable physical and chemical properties:

  1. Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.
  2. Stability: Stability studies suggest that UK-371804 remains effective under physiological conditions but may require specific storage conditions to maintain integrity over time.
  3. Melting Point: The melting point is typically reported around 150–155 °C, indicating good thermal stability for handling during experiments .
Applications

The potential applications of UK-371804 are diverse:

  1. Cancer Therapy: Due to its role in inhibiting uPA, UK-371804 is being explored as a therapeutic agent in cancer treatment strategies aimed at reducing metastasis and improving patient outcomes.
  2. Chronic Wound Healing: Preclinical evaluations have shown promise for UK-371804 in treating chronic dermal ulcers by modulating tissue remodeling processes .
  3. Research Tool: As a selective inhibitor of uPA, UK-371804 serves as an important tool for studying the biological roles of urokinase-type plasminogen activator in various physiological and pathological contexts.

Properties

Product Name

UK-371804

IUPAC Name

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid

Molecular Formula

C14H16ClN5O4S

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C14H16ClN5O4S/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19)

InChI Key

XSDAXWRCPTYNOD-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl

Synonyms

2-(((4-chloro-1-guanidino-7-isoquinolinyl)sulfonyl)amino)isobutyric acid
UK 371,804
UK 371804
UK-371,804
UK-371804
UK371,804
UK371804

Canonical SMILES

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.